2-Thiopheneboronic acid pinacol ester
Overview
Description
2-Thiopheneboronic acid pinacol ester is an organoboron compound that features a thiophene ring bonded to a boronic ester group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
2-Thiopheneboronic acid pinacol ester is a reagent used in the synthesis of bis-amide derivatives, which act as inhibitors of CSF1R . CSF1R, or Colony Stimulating Factor 1 Receptor, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response.
Mode of Action
This process involves the removal of the boron moiety from the boronic ester, which can then interact with its target .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds it is helping to synthesize. As a reagent in the synthesis of CSF1R inhibitors, its action would ultimately contribute to the inhibition of CSF1R, potentially impacting immune response regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Thiopheneboronic acid pinacol ester is known to act as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors . It is also used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction . This reaction involves the transmetalation of the boron moiety from the boronic ester to a palladium catalyst .
Temporal Effects in Laboratory Settings
Boronic esters like this compound are generally stable, making them valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that removes the boron moiety .
Metabolic Pathways
Boronic esters are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneboronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, alcohols) and catalysts (e.g., acids, bases) are used.
Major Products Formed
Scientific Research Applications
2-Thiopheneboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl ring instead of a thiophene ring.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another thiophene-based boronic ester with slight structural differences.
Uniqueness
2-Thiopheneboronic acid pinacol ester is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to phenylboronic acid pinacol ester. This makes it particularly valuable in the synthesis of thiophene-containing compounds, which are important in materials science and pharmaceuticals .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHICFAHSDFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443735 | |
Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193978-23-3 | |
Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiopheneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Thiopheneboronic acid pinacol ester in the synthesis of the iridium(III) complex described in the research?
A: this compound serves as a crucial building block in a Suzuki coupling reaction. This reaction leads to the formation of a ligand containing both a thiophene group (electron-donating) and a pyridyl group (electron-withdrawing) []. This ligand, (TMP-HT), is then reacted with an iridium precursor in a Nonoyama reaction to yield the final (TMP-HT)2Ir(acac) complex used in the OLED device.
Q2: How does the structure of the synthesized ligand, incorporating this compound, contribute to the desired properties of the final iridium(III) complex for OLED application?
A: The ligand (TMP-HT) incorporates both electron-donating (thiophene) and electron-accepting (pyridyl) moieties within its structure, thanks to the incorporation of this compound. This design facilitates intramolecular charge transfer (ICT), a process crucial for achieving desired luminescent properties in the final (TMP-HT)2Ir(acac) complex []. The presence of an alkyl group, introduced via the this compound, also imparts hydrophobic properties, making the complex suitable for solution processing during OLED fabrication.
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